molecular formula C16H16N6NaO7PS B13725112 Sodium 6-{2-amino-8-[(2-aminophenyl)sulfanyl]-6-oxo-3,6-dihydro-9H-purin-9-yl}-7-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate CAS No. 144509-87-5

Sodium 6-{2-amino-8-[(2-aminophenyl)sulfanyl]-6-oxo-3,6-dihydro-9H-purin-9-yl}-7-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate

Cat. No.: B13725112
CAS No.: 144509-87-5
M. Wt: 490.4 g/mol
InChI Key: UGRVCFWBKAXLPC-UHFFFAOYSA-M
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Description

Sodium 6-{2-amino-8-[(2-aminophenyl)sulfanyl]-6-oxo-3,6-dihydro-9H-purin-9-yl}-7-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of Sodium 6-{2-amino-8-[(2-aminophenyl)sulfanyl]-6-oxo-3,6-dihydro-9H-purin-9-yl}-7-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate involves several steps. The synthetic route typically starts with the preparation of the purine derivative, followed by the introduction of the sulfanyl and amino groups. The final step involves the formation of the furodioxaphosphinin ring system. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Sodium 6-{2-amino-8-[(2-aminophenyl)sulfanyl]-6-oxo-3,6-dihydro-9H-purin-9-yl}-7-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including antimicrobial and anticancer activities. In industry, it may be used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Compared to other similar compounds, Sodium 6-{2-amino-8-[(2-aminophenyl)sulfanyl]-6-oxo-3,6-dihydro-9H-purin-9-yl}-7-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate stands out due to its unique combination of functional groups and structural features. Similar compounds include other purine derivatives and furodioxaphosphinin analogs, which may share some chemical and biological properties but differ in their specific activities and applications .

Properties

CAS No.

144509-87-5

Molecular Formula

C16H16N6NaO7PS

Molecular Weight

490.4 g/mol

IUPAC Name

sodium;2-amino-8-(2-aminophenyl)sulfanyl-9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-1H-purin-6-one

InChI

InChI=1S/C16H17N6O7PS.Na/c17-6-3-1-2-4-8(6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-7(28-14)5-27-30(25,26)29-11;/h1-4,7,10-11,14,23H,5,17H2,(H,25,26)(H3,18,20,21,24);/q;+1/p-1

InChI Key

UGRVCFWBKAXLPC-UHFFFAOYSA-M

Canonical SMILES

C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=CC=C5N)O)OP(=O)(O1)[O-].[Na+]

Origin of Product

United States

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